3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
PET Imaging of 5-HT Receptors
Research involving radioligands similar to 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has significantly contributed to the imaging of 5-HT1A receptors in the human brain using positron emission tomography (PET). For instance, the use of [11C]WAY-100635, a compound with structural similarities, has enabled the first delineation of 5-HT1A receptors in living human brains, demonstrating potential for studying central 5-HT1A receptors in psychiatric and neurological disorders (Pike et al., 1995).
Epilepsy Research
Another application of related compounds involves the presurgical evaluation of epilepsy patients. 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging has shown sensitivity in localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. A voxel-based analysis of asymmetry index maps using this compound increased the specificity of PET abnormalities, highlighting the potential of such imaging agents in epilepsy research (Didelot et al., 2010).
Cancer Research
Compounds with structural similarities to 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione have been explored for cancer imaging. For example, [18F]DASA-23, designed to measure pyruvate kinase M2 levels—a key enzyme in tumor metabolism—via PET, shows promise for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2. This represents a novel approach to cancer diagnosis and monitoring (Patel et al., 2019).
Metabolite Analysis in Drug Development
Understanding the metabolism and disposition of pharmacological compounds is crucial in drug development. Studies on related compounds, such as BMS-690514, an inhibitor targeting multiple growth factor receptors, provide insight into the complex metabolic pathways involved in drug metabolism. These studies, which examine metabolites in human subjects, contribute to the optimization of dosing and efficacy while minimizing side effects (Christopher et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into these compounds often involve further exploration of their potential therapeutic applications. For example, there is interest in developing these compounds as neuroprotective and anti-neuroinflammatory agents . Additionally, further studies into their antibacterial activity and toxicity are also of interest .
Properties
IUPAC Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTZOAXYNUCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.